

# Technical Guide: Isotopic Purity and Labeling Efficiency of Rapamycin-d3

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## Compound of Interest

Compound Name: Rapamycin-d3

Cat. No.: B562902

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This technical guide provides an in-depth analysis of the isotopic purity and labeling efficiency of deuterated Rapamycin (**Rapamycin-d3**), a critical internal standard for quantitative mass spectrometry analysis in preclinical and clinical studies. This document outlines the key quality attributes of **Rapamycin-d3**, details the experimental protocols for their determination, and illustrates the relevant biological pathway and analytical workflows.

## Quantitative Data on Isotopic and Chemical Purity

The quality of **Rapamycin-d3** is paramount for its use as an internal standard. High isotopic purity ensures minimal interference from the unlabeled analyte, while high chemical purity guarantees the absence of other contaminants that could affect analytical accuracy. The following tables summarize the typical specifications for commercially available **Rapamycin-d3**.

Table 1: Isotopic Purity and Enrichment of **Rapamycin-d3**

Parameter	Specification	Source
Isotopic Purity (d1-d3 forms)	≥98%	Cayman Chemical[1]
Isotopic Enrichment (atom % D)	99.5%	Expert Synthesis Solutions[2]
Chemical Purity	98%	Cambridge Isotope Laboratories, Inc.[3][4]
Chemical Purity (by HPLC)	97.0%	Expert Synthesis Solutions[2]
Chemical Purity (LCMS)	95.48%	ChemScene[5]

Table 2: Product Specifications for **Rapamycin-d3**

Supplier	Product Number	Purity Specification
Cayman Chemical	10007973	≥98% deuterated forms (d1-d3)
Cambridge Isotope Laboratories, Inc.	DLM-9220	98% Chemical Purity
Expert Synthesis Solutions	ESS0404	97.0% by HPLC; 99.5% atom D
ChemScene	CS-0084530	95.48% (LCMS)
Acanthus Research Inc.	RAP-09-002	<1% d0
IsoSciences	10286	>98%

## Experimental Protocols

The determination of isotopic purity and labeling efficiency of **Rapamycin-d3** relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

## Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol provides a general framework for the analysis of the isotopic distribution of **Rapamycin-d3** using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the relative abundance of the d0, d1, d2, and d3 isotopologues of Rapamycin.

Materials:

- **Rapamycin-d3** sample
- Unlabeled Rapamycin reference standard
- HPLC-grade water, acetonitrile, and methanol
- Formic acid (LC-MS grade)
- High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system

Procedure:

- Sample Preparation:
  - Prepare a stock solution of **Rapamycin-d3** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  - Prepare a series of working solutions by diluting the stock solution to concentrations appropriate for LC-MS analysis (e.g., 1 µg/mL).
  - Prepare a corresponding solution of unlabeled Rapamycin as a reference.
- LC-MS Analysis:
  - Liquid Chromatography:
    - Use a C18 reversed-phase column suitable for the separation of macrolides.

- Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Optimize the gradient to achieve a sharp, symmetrical peak for Rapamycin.
- Mass Spectrometry:
  - Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).
  - Acquire full scan mass spectra over a mass range that includes the molecular ions of both labeled and unlabeled Rapamycin (e.g.,  $m/z$  900-950).
  - Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
- Data Analysis:
  - Identify the retention time of Rapamycin from the analysis of the unlabeled standard.
  - Extract the mass spectrum corresponding to the **Rapamycin-d3** peak.
  - Determine the area under the curve for the ion peaks corresponding to the d0, d1, d2, and d3 isotopologues.
  - Calculate the isotopic purity as the percentage of the sum of the areas of the deuterated forms (d1, d2, d3) relative to the total area of all forms (d0, d1, d2, d3).
  - Isotopic Enrichment (% Atom D) can be calculated based on the weighted average of the deuterium content in the different isotopologues.

## Determination of Labeling Site and Efficiency by NMR Spectroscopy

NMR spectroscopy provides detailed information about the specific location of the deuterium atoms within the Rapamycin molecule.

Objective: To confirm the position of deuterium labeling and assess the extent of deuteration at the labeled site(s).

#### Materials:

- **Rapamycin-d3** sample
- Deuterated NMR solvent (e.g., Chloroform-d, Methanol-d4)
- High-field NMR spectrometer (e.g., 500 MHz or higher)

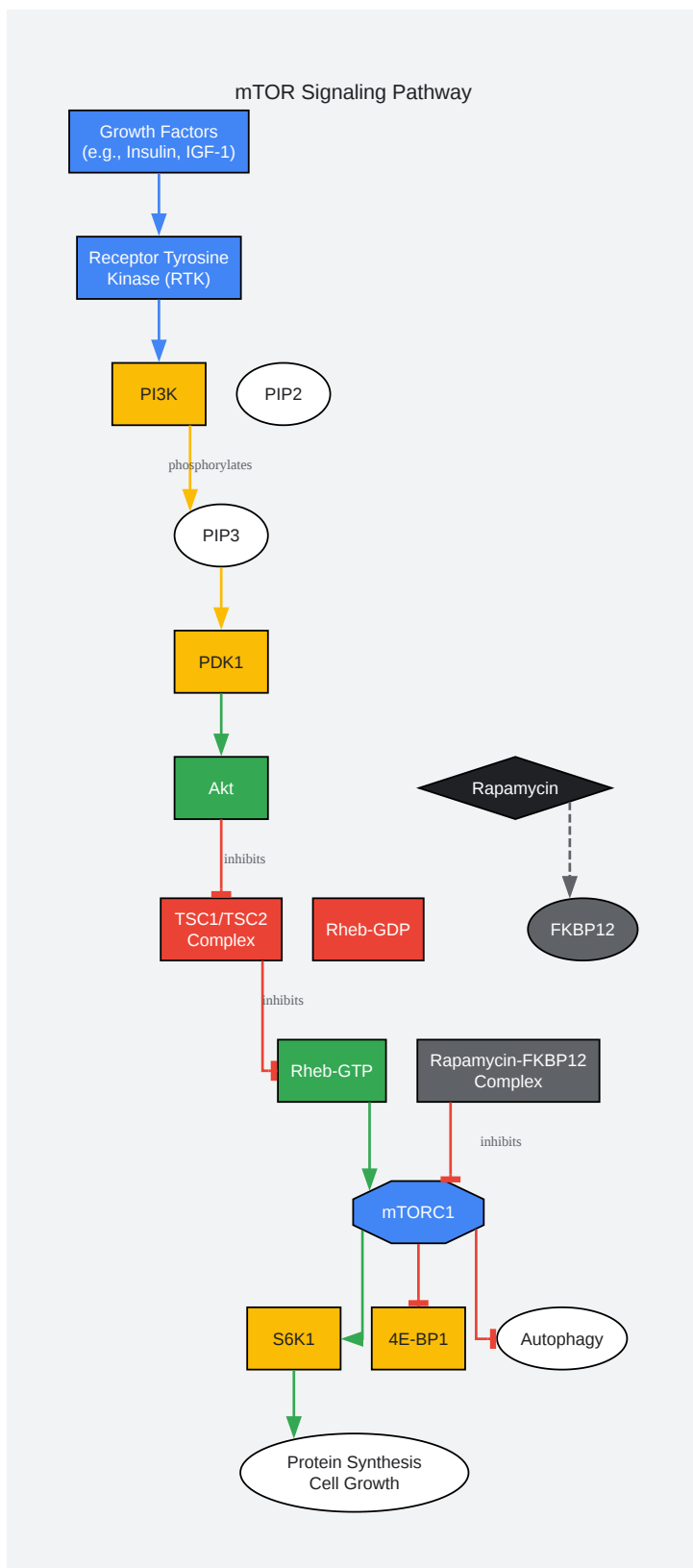
#### Procedure:

- Sample Preparation:
  - Dissolve a sufficient amount of **Rapamycin-d3** in the chosen deuterated solvent to obtain a high-quality spectrum.
- NMR Data Acquisition:
  - Acquire a high-resolution  $^1\text{H}$  NMR spectrum.
  - Acquire a  $^2\text{H}$  (Deuterium) NMR spectrum.
  - If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the assignment of proton signals.
- Data Analysis:
  - Compare the  $^1\text{H}$  NMR spectrum of **Rapamycin-d3** with that of unlabeled Rapamycin. The absence or significant reduction in the intensity of a specific proton signal in the **Rapamycin-d3** spectrum indicates the site of deuteration.
  - The  $^2\text{H}$  NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium label, confirming the labeling site.
  - The labeling efficiency at a specific site can be estimated by comparing the integral of the residual proton signal in the  $^1\text{H}$  NMR spectrum of the labeled compound to the integral of a non-deuterated proton signal in the same molecule.

## Mandatory Visualizations

## mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive and anti-proliferative effects by inhibiting the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[7][8][9][10][11] Rapamycin forms a complex with the immunophilin FKBP12, and this complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[11]



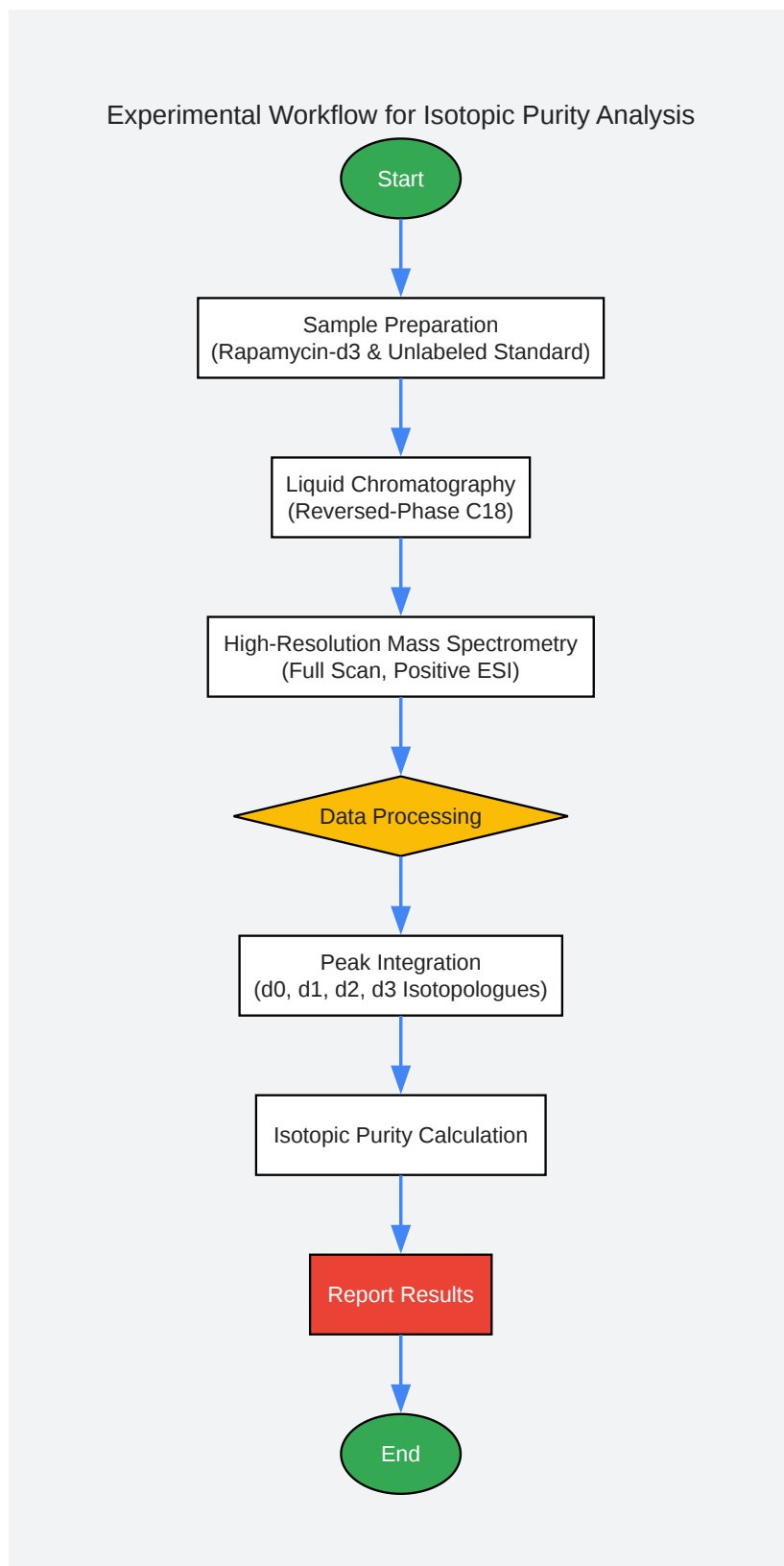
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Caption: Simplified mTOR signaling pathway illustrating the mechanism of Rapamycin inhibition.

## Experimental Workflow for Isotopic Purity Analysis

The following diagram outlines the key steps in determining the isotopic purity of **Rapamycin-d3** using LC-HRMS.





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Caption: Workflow for determining the isotopic purity of **Rapamycin-d3** by LC-HRMS.

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